4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-Methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid, also known as ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₂O₃ |
Molecular Weight | 260.288 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 406.4 °C at 760 mmHg |
Flash Point | 199.6 °C |
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar pyridazine derivatives have demonstrated efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7). The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance cytotoxicity. Compounds with electron-withdrawing groups often show improved activity due to increased electron density in the target sites of cancer cells .
Case Study:
In a study involving a series of pyridazine derivatives, one compound exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been documented in various studies. For example, derivatives containing the pyridazinone framework have shown protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The activity is attributed to the ability of these compounds to modulate neurotransmitter systems involved in seizure propagation .
Research Findings:
A specific derivative demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, highlighting its potential as a therapeutic agent for epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling: These compounds can affect pathways such as apoptosis and cell cycle regulation.
- Interaction with Receptors: The structural features allow for binding to specific receptors that mediate cellular responses.
Properties
CAS No. |
5446-13-9 |
---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-7-11(15)14(13-8)10-5-3-9(4-6-10)12(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
InChI Key |
FIRIFVVVVQIBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C(=O)O |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.